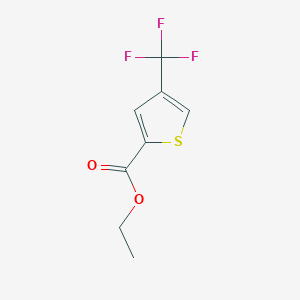
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is an organic compound featuring a thiophene ring substituted with an ethyl ester group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest due to its unique electronic properties imparted by the trifluoromethyl group, making it valuable in various fields such as material science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal–Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological targets.
Comparación Con Compuestos Similares
Ethyl 4-methylthiophene-2-carboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties.
Ethyl 4-chlorothiophene-2-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: Ethyl 4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties, making it more suitable for applications requiring high electron-withdrawing capacity and enhanced stability.
Propiedades
Fórmula molecular |
C8H7F3O2S |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
ethyl 4-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7F3O2S/c1-2-13-7(12)6-3-5(4-14-6)8(9,10)11/h3-4H,2H2,1H3 |
Clave InChI |
IFFPDAKXERAUCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CS1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



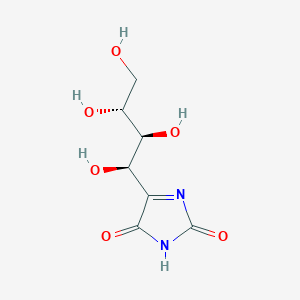
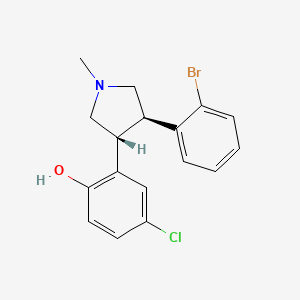

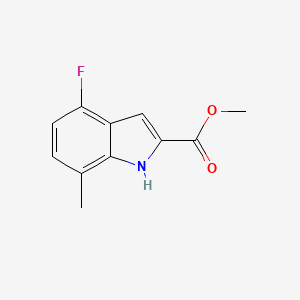

![1,3-Di([2,2'-bipyridin]-6-yl)benzene](/img/structure/B12823575.png)
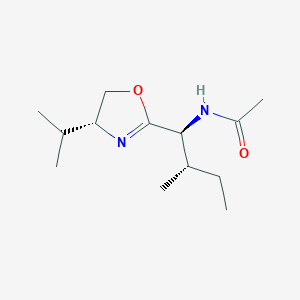
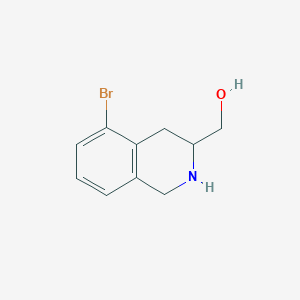
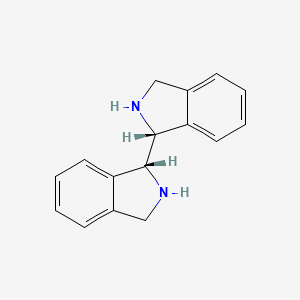

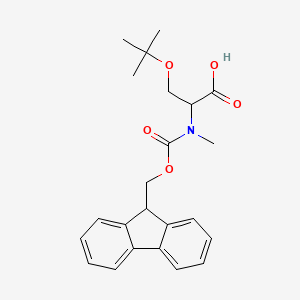

![2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12823598.png)
